(+)-Stiripentol - 144017-65-2

(+)-Stiripentol

Catalog Number: EVT-1469670
CAS Number: 144017-65-2
Molecular Formula: C14H18O3
Molecular Weight: 234.295
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Stiripentol is an aromatic allylic alcohol [ [] https://www.semanticscholar.org/paper/11796f60a689612296035013f7af1300b62015ad ], chemically named 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-ol. It is classified as an anticonvulsant, meaning it suppresses seizures. In scientific research, it serves as a valuable tool for investigating the mechanisms of epilepsy and exploring new therapeutic targets for seizure disorders.

Source and Classification

Stiripentol is classified under the category of anticonvulsants and is derived from the natural compound piperonal, which can be found in various essential oils. Its chemical classification includes being a member of the phenolic compounds, characterized by the presence of a benzodioxole structure. This classification plays a crucial role in its pharmacological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of (+)-Stiripentol has been approached through multiple methods, including one-pot synthesis techniques that enhance efficiency and yield.

  1. Traditional Synthesis: One method involves the condensation of piperonal with pinacolone in the presence of sodium hydroxide, followed by reduction with sodium borohydride to yield stiripentol. This method emphasizes the importance of controlling the purity of intermediates to ensure high-quality final products .
  2. One-Pot Process: A recent development highlights a more eco-friendly one-pot synthesis involving 3,4-dihydroxybenzaldehyde treated with methylene diiodide and potassium hydroxide, followed by Knoevenagel condensation with 3,3-dimethyl-2-butanone. This process utilizes phase transfer catalysts to enhance reaction efficiency and yield .
  3. Alternative Methods: Other methods have explored different reagents and conditions, such as using aluminum isopropylate for reduction reactions, indicating the versatility in synthetic approaches .
Molecular Structure Analysis

Structure and Data

The molecular structure of (+)-Stiripentol is characterized by its unique benzodioxole framework. The compound's molecular formula is C14H16O4C_{14}H_{16}O_4, with a molecular weight of approximately 256.28 g/mol. Its structural representation includes:

  • Benzodioxole Ring: This core structure contributes to its biological activity.
  • Functional Groups: Hydroxyl groups and methylene bridges that influence its solubility and reactivity.

The melting point of stiripentol is reported to be between 73°C and 74°C .

Chemical Reactions Analysis

Reactions and Technical Details

(+)-Stiripentol undergoes various chemical reactions that are crucial for its synthesis and stability:

  1. Condensation Reactions: The initial formation involves condensation between piperonal derivatives and ketones, which are essential for building the core structure.
  2. Reduction Reactions: Sodium borohydride is commonly used to reduce intermediates to produce stiripentol from precursors effectively.
  3. Degradation Studies: Stability tests indicate that stiripentol remains stable under alkaline conditions but degrades under acidic conditions, forming identifiable degradation products .
Mechanism of Action

Process and Data

The mechanism of action for (+)-Stiripentol primarily involves modulation of neurotransmitter systems in the brain:

  • GABAergic Activity: Stiripentol enhances the activity of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter, which helps reduce neuronal excitability.
  • Influence on Voltage-Gated Channels: It also affects voltage-gated sodium channels, contributing to its anticonvulsant effects.

Research indicates that these mechanisms work synergistically to control seizure activity effectively.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Stiripentol typically appears as a white crystalline solid.
  • Solubility: It exhibits solubility in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Stiripentol shows significant stability under various stress conditions except for acidic environments where it degrades.
  • Chromatographic Behavior: High-performance liquid chromatography methods have been developed for quantifying stiripentol in pharmaceutical formulations, showcasing its stability during analysis .
Applications

Scientific Uses

(+)-Stiripentol is primarily used in clinical settings for treating epilepsy, particularly for patients unresponsive to conventional therapies. Its applications extend beyond epilepsy treatment:

  • Research Tool: Used in pharmacological studies to understand seizure mechanisms.
  • Potential Neurological Applications: Investigated for potential benefits in other neurological disorders due to its modulatory effects on neurotransmitter systems.
Introduction to (+)-Stiripentol

(+)-Stiripentol is a chiral anticonvulsant compound of significant pharmacological interest due to its stereospecific interactions with biological targets. As the active enantiomer within the racemic mixture used therapeutically (marketed as Diacomit®), (+)-stiripentol exhibits enhanced binding affinity for γ-aminobutyric acid type A (GABAA) receptors compared to its (-)-counterpart [2]. This enantiomeric selectivity underpins its clinical efficacy in treating severe developmental and epileptic encephalopathies, particularly Dravet syndrome. The compound’s multifaceted mechanisms extend beyond GABAergic modulation to include ion channel blockade and metabolic enzyme inhibition, creating a synergistic antiseizure profile uniquely suited to addressing the complex pathophysiology of sodium channelopathies [2] [10].

Historical Development and Approval Milestones

The developmental trajectory of stiripentol spans over four decades of targeted research:

  • 1978: Initial discovery and synthesis by researchers at the French pharmaceutical company BIOCODEX during exploratory screening of novel anticonvulsant compounds [1].
  • 1999-2000: Pivotal clinical observations by Perez et al. and Chiron et al. demonstrating significant efficacy in Dravet syndrome. Chiron's trial reported 71% (15/21) of patients achieving ≥50% seizure reduction when stiripentol was combined with clobazam and valproate, establishing the foundational polytherapy approach [1].
  • 2001: Orphan Drug designation by the European Medicines Agency (EMA), enabling expedited development pathways [1].
  • 2007: First market authorization by EMA under the brand name Diacomit® as adjunctive therapy for Dravet syndrome in patients ≥3 years, used concomitantly with clobazam and valproate [1] [7].
  • 2018: U.S. Food and Drug Administration (FDA) approval for patients ≥2 years, addressing a critical treatment gap after a decade of limited access despite European availability [1] [8].
  • 2022: FDA label expansion to include infants ≥6 months and weighing ≥7 kg, facilitating earlier intervention during the critical onset window of Dravet syndrome [1] [3] [4].

Table 1: Key Regulatory Milestones for Stiripentol (Diacomit®)

YearEventRegion/Agency
2001Orphan Drug Designation for Dravet SyndromeEMA
2007Market Authorization (patients ≥3 years)European Union
2008Orphan Drug Designation (Oct 30)US FDA
2018Initial FDA Approval (Aug 20; patients ≥2 years)United States
2022Label Expansion (July 14; patients ≥6 months weighing ≥7 kg)US FDA
2021Orphan Designation for Primary Hyperoxaluria (Feb 22)US FDA

Stereochemical Significance of the (+)-Enantiomer

Stiripentol possesses a chiral center generating two enantiomers: R(+)-stiripentol and S(-)-stiripentol. Research demonstrates that the pharmacological activity is enantioselective:

  • Differential Receptor Binding: The R(+)-enantiomer exhibits superior binding affinity and positive allosteric modulation at specific GABAA receptor subtypes, particularly those containing α3 and δ subunits. These receptors are abundantly expressed in the neonatal and infant brain, correlating with stiripentol's clinical efficacy in pediatric-onset Dravet syndrome [2] [10].
  • Synergistic Pharmacodynamics: The racemate (50:50 mixture of both enantiomers) is used therapeutically. While (+)-stiripentol drives primary GABAA receptor modulation, the (-)-enantiomer contributes complementary mechanisms, including inhibition of lactate dehydrogenase (LDH) and modulation of voltage-gated calcium channels (T-type and P/Q-type). This dual activity disrupts neuronal energy metabolism and reduces thalamocortical oscillations implicated in seizure propagation [10].
  • Metabolic Interactions: Both enantiomers inhibit hepatic cytochrome P450 enzymes (CYP3A4, CYP2C19, CYP1A2), increasing plasma concentrations of co-administered drugs like clobazam and N-desmethylclobazam (its active metabolite). This pharmacokinetic potentiation is stereochemically independent but clinically integral to stiripentol's efficacy in polytherapy [2] [4].

Table 2: Stereospecific Mechanisms of (+)-Stiripentol

Molecular TargetEffect of (+)-StiripentolFunctional Consequence
GABAA Receptors (α3/δ-containing)Positive allosteric modulation; prolongs channel opening durationEnhanced inhibitory postsynaptic currents
GABA TransaminaseInhibitionReduced GABA degradation; increased synaptic GABA levels
Voltage-Gated Sodium ChannelsUse-dependent blockadeReduced neuronal hyperexcitability
T-type Calcium Channels (Cav3.2)Peak current inhibitionSuppression of thalamocortical burst firing
Lactate Dehydrogenase (LDH)InhibitionReduced ATP production; altered neuronal excitability

Regulatory Status and Orphan Drug Designations

Stiripentol’s development has been accelerated and sustained through orphan drug frameworks globally:

  • Dravet Syndrome Designations: Received EMA Orphan Drug status in 2001 and FDA Orphan Designation in 2008 (designated October 30, 2008) [1] [3]. These designations conferred critical incentives: 7-year market exclusivity in the US (until August 20, 2025, for the initial indication; extended to July 14, 2029, for the infant population) and 10-year exclusivity in the EU [3] [8].
  • Expanded Therapeutic Exploration: In February 2021, stiripentol received an additional FDA Orphan Designation for primary hyperoxaluria, reflecting ongoing research into its potential applications beyond epilepsy [6].
  • Global Authorization Status: While approved in the EU (2007), US (2018), Canada (2012), and Japan, disparities in approved age indications existed historically. The 2022 FDA harmonization to include infants ≥6 months aligned the US label with existing European approvals, facilitating global consistency in early intervention strategies [1] [4].
  • Development Challenges: The 10-year gap between EMA (2007) and FDA (2018) approvals underscores regulatory complexities for orphan drugs. This delay was attributed to FDA requests for additional efficacy/safety data despite European confirmatory trials, limiting access for US patients prior to 2018 [8].

Properties

CAS Number

144017-65-2

Product Name

(+)-Stiripentol

IUPAC Name

(E,3R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol

Molecular Formula

C14H18O3

Molecular Weight

234.295

InChI

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1

InChI Key

IBLNKMRFIPWSOY-VUDGCMKMSA-N

SMILES

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O

Synonyms

(+)-Stiripentol; [R-(E)]-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-ol; D 2232

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.